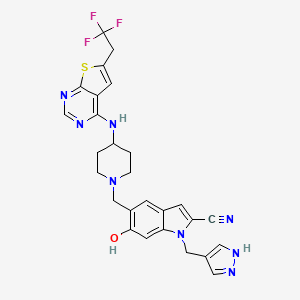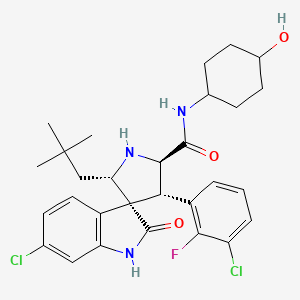
MK-3697
Vue d'ensemble
Description
MK-3697 is a selective orexin 2 receptor antagonist, primarily developed for the treatment of insomnia. Orexin receptors play a crucial role in regulating arousal, wakefulness, and appetite. By selectively targeting the orexin 2 receptor, this compound helps in promoting sleep without significantly affecting other physiological processes .
Applications De Recherche Scientifique
MK-3697 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of orexin receptor antagonists and their chemical properties.
Biology: Employed in research to understand the role of orexin receptors in biological processes such as sleep regulation and appetite control.
Medicine: Investigated for its potential therapeutic applications in treating insomnia and other sleep disorders.
Industry: Utilized in the development of new pharmaceuticals targeting orexin receptors .
Mécanisme D'action
MK-3697 exerts its effects by selectively binding to and antagonizing the orexin 2 receptor. This receptor is primarily involved in promoting wakefulness and arousal. By blocking the orexin 2 receptor, this compound reduces wakefulness and promotes sleep. The molecular targets and pathways involved include the orexin signaling pathway, which regulates arousal and sleep-wake cycles .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
MK-3697 interacts with the orexin 2 receptor (OX2R), demonstrating a high affinity with a Ki value of 1.1 nM . It is selective for OX2R over the orexin 1 receptor (OX1R), with a Ki value of 3,600 nM for the latter . This interaction with the orexin receptors plays a crucial role in its biochemical activity.
Cellular Effects
The effects of this compound at the cellular level are primarily related to its influence on sleep regulation. By antagonizing the orexin 2 receptor, this compound can decrease active awake time and increase slow wave sleep (SWS) and rapid eye movement (REM) sleep .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the orexin 2 receptor, thereby inhibiting the activity of this receptor . This inhibition disrupts the normal functioning of the orexin system, which plays a key role in wakefulness and arousal.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated excellent sleep efficacy across species
Dosage Effects in Animal Models
In animal models, this compound has shown to decrease active awake time and increase slow wave sleep and rapid eye movement sleep when administered at a dose of 100 mg/kg
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MK-3697 involves the preparation of 2,5-disubstituted isonicotinamide derivatives. The synthetic route typically includes the following steps:
Formation of the isonicotinamide core: This involves the reaction of isonicotinic acid with appropriate amines under specific conditions to form the core structure.
Substitution reactions: Various substituents are introduced at the 2 and 5 positions of the isonicotinamide core through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
MK-3697 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce different substituents at specific positions on the isonicotinamide core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions to achieve the desired substitutions
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which may have different pharmacological properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
MK-1064: Another selective orexin 2 receptor antagonist with similar sleep-promoting effects.
Suvorexant: A dual orexin receptor antagonist that targets both orexin 1 and orexin 2 receptors.
Lemborexant: Another dual orexin receptor antagonist used for treating insomnia
Uniqueness
MK-3697 is unique in its high selectivity for the orexin 2 receptor, which allows it to promote sleep with minimal side effects compared to dual orexin receptor antagonists. This selectivity reduces the risk of narcoleptic and cataplectic side effects, making it a promising candidate for treating insomnia .
Propriétés
IUPAC Name |
N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-14-8-15(11-24-10-14)19-9-17(18(13-26-19)23-25-6-7-32-23)21(29)27-12-16-4-5-20(30-2)22(28-16)31-3/h4-11,13H,12H2,1-3H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOUDUXMPUHJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1224846-01-8 | |
| Record name | MK-3697 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224846018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-3697 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8238285OA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What is the mechanism of action of MK-3697 and its therapeutic relevance?
A1: this compound acts as a selective antagonist of the orexin 2 receptor (OX2R). [] The orexin system, particularly the OX2R, plays a crucial role in regulating sleep-wake cycles. By selectively blocking OX2R, this compound inhibits orexin signaling, promoting sleep. This selective targeting is particularly relevant for insomnia treatment as it aims to improve sleep without disrupting other physiological processes regulated by the orexin system.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


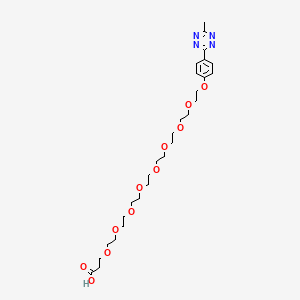
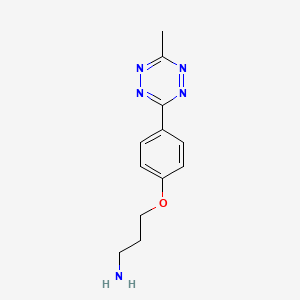
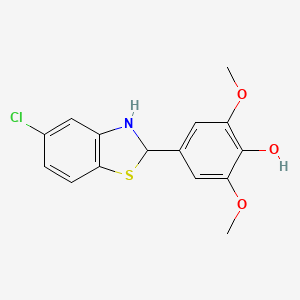
![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine](/img/structure/B609019.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)
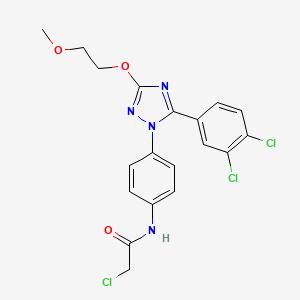
![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)
